(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride
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Overview
Description
(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, an imidazo[1,2-a]pyridine moiety, and a piperazine derivative. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, the introduction of the piperazine moiety, and the final coupling with the pyrimidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and affecting various cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, imidazo[1,2-a]pyridine derivatives, and piperazine derivatives. Examples include:
Pyrimidine derivatives: 5-fluorouracil, cytosine, and thymine.
Imidazo[1,2-a]pyridine derivatives: Zolpidem, alpidem, and necopidem.
Piperazine derivatives: Ciprofloxacin, norfloxacin, and fluphenazine.
Uniqueness
(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that may not be observed with other similar compounds.
Properties
Molecular Formula |
C20H26ClN7O |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-methyl-N-[7-methyl-8-[[(3S)-3-methylpiperazin-1-yl]methyl]imidazo[1,2-a]pyridin-6-yl]pyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H25N7O.ClH/c1-13-10-26(6-4-21-13)11-17-14(2)18(12-27-7-5-22-19(17)27)25-20(28)16-8-23-15(3)24-9-16;/h5,7-9,12-13,21H,4,6,10-11H2,1-3H3,(H,25,28);1H/t13-;/m0./s1 |
InChI Key |
OADJHSGOWWWEOQ-ZOWNYOTGSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=C(C(=CN3C2=NC=C3)NC(=O)C4=CN=C(N=C4)C)C.Cl |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C(=CN3C2=NC=C3)NC(=O)C4=CN=C(N=C4)C)C.Cl |
Origin of Product |
United States |
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